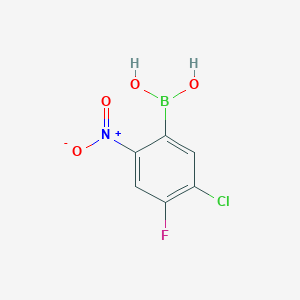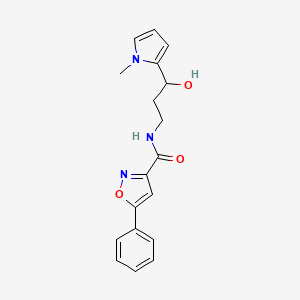
1-Bromo-4-cyano-2-fluorosulfonyloxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-cyano-2-fluorosulfonyloxybenzene is an aromatic compound characterized by the presence of bromine, cyano, fluorine, and sulfonyloxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-cyano-2-fluorosulfonyloxybenzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzene derivative followed by the introduction of cyano and fluorosulfonyloxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functional group transformations under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-cyano-2-fluorosulfonyloxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The cyano group can be reduced to amines, while the sulfonyloxy group can undergo oxidation to form sulfonic acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Catalysts: Palladium-based catalysts for coupling reactions.
Oxidizing and Reducing Agents: Hydrogen gas and metal catalysts for reduction; peroxides for oxidation.
Major Products Formed
Substituted Benzene Derivatives: Depending on the nucleophile used in substitution reactions.
Amines and Sulfonic Acids: From reduction and oxidation reactions, respectively.
Biphenyl Derivatives: From coupling reactions.
Applications De Recherche Scientifique
1-Bromo-4-cyano-2-fluorosulfonyloxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Incorporated into polymers and advanced materials for enhanced properties.
Medicinal Chemistry: Explored for the development of pharmaceutical compounds due to its functional groups that can interact with biological targets.
Catalysis: Utilized in the development of new catalytic systems for organic transformations.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-cyano-2-fluorosulfonyloxybenzene in chemical reactions involves the activation of its functional groups. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The cyano and sulfonyloxy groups can participate in electron-withdrawing interactions, stabilizing reaction intermediates and influencing the reactivity of the compound. In coupling reactions, the palladium catalyst coordinates with the bromine atom, enabling the formation of new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-4-fluorobenzene
- 1-Bromo-4-cyanobenzene
- 1-Bromo-2-fluorosulfonyloxybenzene
Uniqueness
1-Bromo-4-cyano-2-fluorosulfonyloxybenzene is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for fine-tuning of its reactivity and selectivity in different reactions.
Propriétés
IUPAC Name |
1-bromo-4-cyano-2-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO3S/c8-6-2-1-5(4-10)3-7(6)13-14(9,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXZCHNFEMYHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OS(=O)(=O)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2751310.png)

![Ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate hydrochloride](/img/structure/B2751312.png)
![2-(3-(p-Tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2751313.png)
![2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2751317.png)
![3-Fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide](/img/structure/B2751318.png)
![3-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2751321.png)


![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluorobenzamide](/img/structure/B2751326.png)


![Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2751332.png)

